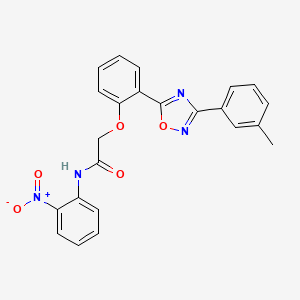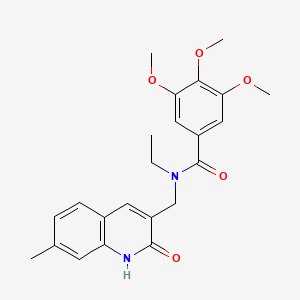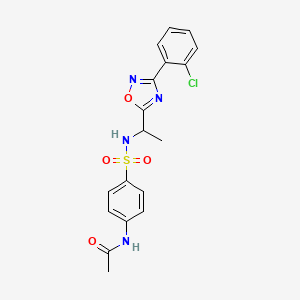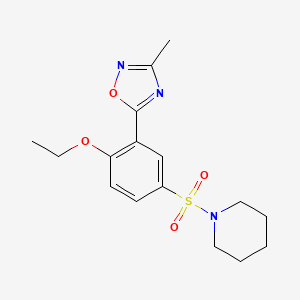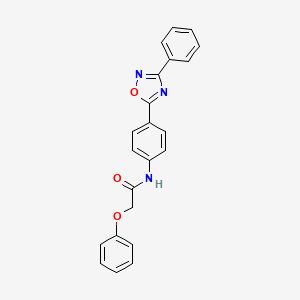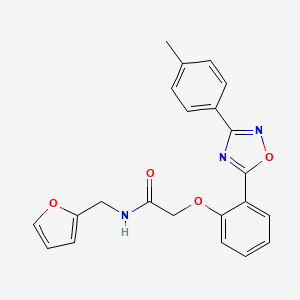
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate
描述
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate, also known as Methyl 4-chloro-2-(methylsulfonamido)benzoate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative and has been found to exhibit a range of biological activities, making it useful for various applications.
作用机制
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the production of prostaglandins, this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate has also been found to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
实验室实验的优点和局限性
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well-characterized. It also exhibits a range of biological activities, making it useful for various applications.
One limitation of this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate is its potential toxicity. It has been found to exhibit cytotoxic effects on certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for research on Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Further studies are needed to determine its efficacy and safety in animal models and in clinical trials.
Another area of interest is its potential as a tool for studying the role of COX enzymes in inflammation and pain. This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate can be used to selectively inhibit COX enzymes and study their effects on various biological processes.
In conclusion, this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate is a versatile compound that has been widely used in scientific research due to its diverse range of biological activities. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for research on this compound, including its potential as a therapeutic agent and as a tool for studying COX enzymes.
科学研究应用
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate has been extensively used in scientific research due to its diverse range of biological activities. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
属性
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSVYXUWGUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

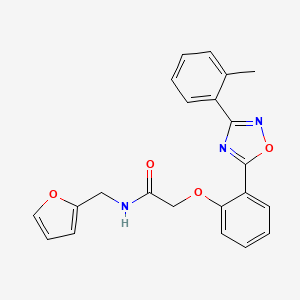
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
